molecular formula C20H23NO3S B607781 GSK2200150A CAS No. 1443138-53-1

GSK2200150A

Cat. No.: B607781
CAS No.: 1443138-53-1
M. Wt: 357.46
InChI Key: NCRPMBWORFWNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

GSK2200150A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

GSK2200150A has several scientific research applications, including:

Comparison with Similar Compounds

GSK2200150A is unique due to its spirocycle core, which distinguishes it from other anti-tuberculosis agents. Similar compounds include:

This compound’s uniqueness lies in its novel structure and mechanism, making it a valuable addition to the arsenal of anti-tuberculosis agents .

Biological Activity

GSK2200150A is a compound identified through high-throughput screening (HTS) aimed at discovering new anti-tuberculosis (TB) agents. This spiro compound has emerged as a promising candidate due to its potent biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

This compound primarily targets the mycobacterial cell wall synthesis, specifically inhibiting the MmpL3 protein, which is crucial for transporting mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to compromised cell integrity and eventual bacterial death.

  • MmpL3 Inhibition : MmpL3 is a flippase involved in the transport of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis. Inhibition of MmpL3 by this compound results in decreased synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, leading to accumulation of TMM and impaired cell wall formation .

Efficacy

The biological activity of this compound has been quantitatively assessed through various studies, highlighting its effectiveness against Mtb.

  • Minimum Inhibitory Concentration (MIC) : this compound demonstrates a remarkable MIC value of 0.38 µM, indicating strong anti-TB activity compared to other compounds in its class .

Table 1: Comparative MIC Values of Anti-TB Compounds

CompoundMIC (µM)
This compound0.38
Isoniazid0.1
SQ1090.5
BM2121.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the spiro structure can significantly influence the potency of this compound. The presence of specific functional groups enhances its binding affinity to MmpL3.

  • Optimal Structural Features : The spiro framework appears to be critical for maintaining biological activity, with certain substitutions improving efficacy while others diminish it. For instance, variations in the substituents on the spiro scaffold have been systematically explored to optimize potency against Mtb .

Case Studies

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:

  • In Vitro Studies : In laboratory settings, this compound was tested against various strains of Mtb, demonstrating consistent bactericidal effects across multidrug-resistant strains.
  • In Vivo Efficacy : Animal models have shown that treatment with this compound leads to significant reductions in bacterial load in infected tissues, supporting its potential use as a therapeutic agent .

Properties

IUPAC Name

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPMBWORFWNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.